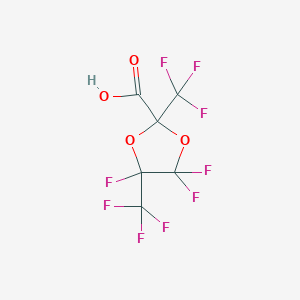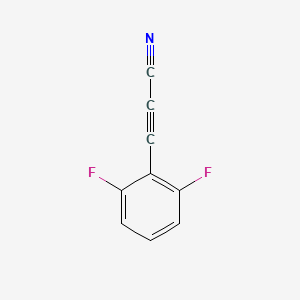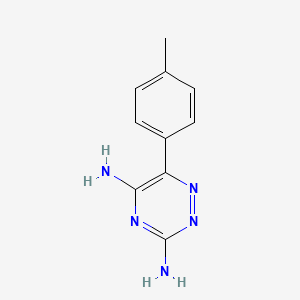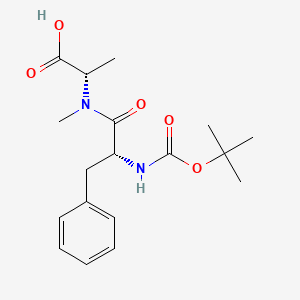
1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)- is a fluorinated organic compound. The presence of multiple trifluoromethyl groups makes it highly significant in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure imparts distinct chemical and physical properties, making it a subject of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the efficient and safe production of the compound. The exact methods can vary depending on the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Another fluorinated dioxolane compound with similar properties.
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride: A related compound with a different functional group.
Uniqueness
1,3-Dioxolane-2-carboxylic acid, 4,4,5-trifluoro-2,5-bis(trifluoromethyl)- is unique due to its specific arrangement of trifluoromethyl groups and carboxylic acid functionality. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications .
Properties
CAS No. |
847685-12-5 |
|---|---|
Molecular Formula |
C6HF9O4 |
Molecular Weight |
308.05 g/mol |
IUPAC Name |
4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C6HF9O4/c7-3(5(11,12)13)6(14,15)19-2(18-3,1(16)17)4(8,9)10/h(H,16,17) |
InChI Key |
SIJLTAVFEHEPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)



![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)


